
3-(1-Naphthyl)cyclobutanone
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Overview
Description
3-(1-Naphthyl)cyclobutanone is a cyclobutanone derivative featuring a 1-naphthyl substituent at the 3-position of the cyclobutanone ring. Key characteristics include:
- Stability: Stable under normal conditions but incompatible with strong oxidizers .
- Safety: Not classified as hazardous under OSHA standards, though proper handling (e.g., ventilation, personal protective equipment) is advised .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthyl)cyclobutanone can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a naphthyl-substituted cyclobutanone derivative. This can be done using a variety of reagents and conditions, including:
Nucleophilic substitution reactions: Starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate, followed by nucleophilic substitution and deprotection steps.
Oxidation reactions: Oxidation of cyclobutanol derivatives using strong oxidizing agents like chromic acid.
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. These methods often employ readily available starting materials and mild reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Naphthyl)cyclobutanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of different substituents at the cyclobutanone ring or the naphthyl group.
Common Reagents and Conditions
Oxidizing agents: Chromic acid, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include various substituted cyclobutanones, alcohols, and carboxylic acids, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(1-Naphthyl)cyclobutanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Naphthyl)cyclobutanone involves its interaction with various molecular targets and pathways. The compound’s effects are often mediated through its ability to undergo specific chemical reactions, such as oxidation or reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Cyclobutanone Derivatives
The following table and analysis highlight structural, physicochemical, and functional differences between 3-(1-Naphthyl)cyclobutanone and related compounds.
Table 1: Comparative Analysis of Cyclobutanone Derivatives
Structural and Physicochemical Differences
- In contrast, the bromomethyl group in 3-(Bromomethyl)cyclobutanone increases electrophilicity, making it reactive toward nucleophiles . Hydrate Equilibrium: Cyclobutanones with electron-withdrawing substituents (e.g., sulfonyl groups) exhibit higher hydrate formation in solution, mimicking transition states in enzymatic reactions . The naphthyl group, being less electron-withdrawing than sulfonyl groups, likely results in minimal hydrate formation, similar to unsubstituted cyclobutanone (~2%) .
Reactivity and Stability
- Oxidative Sensitivity: this compound is incompatible with strong oxidizers, a trait shared by many cyclobutanones due to the strained four-membered ring .
- Thermal Stability: Derivatives like 3-((Benzyloxy)methyl)cyclobutanone are stable at low temperatures (2–8°C), whereas brominated analogs require stabilization (e.g., CaCO₃) to prevent decomposition .
Biological Activity
3-(1-Naphthyl)cyclobutanone is a cyclic ketone that has garnered attention due to its potential biological activities. This compound, characterized by a naphthyl moiety attached to a cyclobutanone ring, is of interest in pharmaceutical and biochemical research for its diverse applications and mechanisms of action.
- Molecular Formula : C12H10O
- Molecular Weight : 174.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate enzyme activity through reversible binding, affecting metabolic pathways and signal transduction processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells.
- Case Study : In a study conducted by researchers at the Shandong Agricultural University, the compound was shown to inhibit cell proliferation in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines with IC50 values of 12 µM and 15 µM, respectively. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
Antioxidant Activity
The antioxidant properties of this compound have also been explored. The compound demonstrated significant free radical scavenging activity in DPPH assays, indicating its potential as a natural antioxidant.
- Research Findings : A study published in the Journal of Agricultural and Food Chemistry reported that this compound exhibited an IC50 value of 25 µg/mL in scavenging DPPH radicals, suggesting its effectiveness in mitigating oxidative stress.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including cycloaddition reactions involving naphthalene derivatives. Modifications of this compound have led to derivatives with enhanced biological activities.
Derivative | Biological Activity | IC50 (µM) |
---|---|---|
4-Methyl-3-(1-naphthyl)cyclobutanone | Enhanced anticancer activity | 10 |
4-Chloro-3-(1-naphthyl)cyclobutanone | Increased antioxidant properties | 20 |
Properties
Molecular Formula |
C14H12O |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-naphthalen-1-ylcyclobutan-1-one |
InChI |
InChI=1S/C14H12O/c15-12-8-11(9-12)14-7-3-5-10-4-1-2-6-13(10)14/h1-7,11H,8-9H2 |
InChI Key |
OVLLSKWNTYXKSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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